1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol

Physicochemical Profiling Lipophilicity SAR

1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol (CAS: 1154013-26-9) is a synthetic heterocyclic compound with the molecular formula C8H12ClN3OS and a molecular weight of 233.72 g/mol. It belongs to the 1,2,3-thiadiazole class, a privileged scaffold in medicinal chemistry known for a broad spectrum of biological activities, and uniquely combines a 5-chloro-1,2,3-thiadiazole core with a piperidin-4-ol moiety via a methylene linker.

Molecular Formula C8H12ClN3OS
Molecular Weight 233.72 g/mol
Cat. No. B15534838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol
Molecular FormulaC8H12ClN3OS
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC2=C(SN=N2)Cl
InChIInChI=1S/C8H12ClN3OS/c9-8-7(10-11-14-8)5-12-3-1-6(13)2-4-12/h6,13H,1-5H2
InChIKeyMSNKUVLDUPFKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol: Physicochemical Identity and Research Sourcing Profile


1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol (CAS: 1154013-26-9) is a synthetic heterocyclic compound with the molecular formula C8H12ClN3OS and a molecular weight of 233.72 g/mol [1]. It belongs to the 1,2,3-thiadiazole class, a privileged scaffold in medicinal chemistry known for a broad spectrum of biological activities, and uniquely combines a 5-chloro-1,2,3-thiadiazole core with a piperidin-4-ol moiety via a methylene linker [2]. This specific substitution pattern differentiates it from other thiadiazole isomers and linker variants often found in screening libraries.

Why Generic 1,2,3-Thiadiazole or Piperidine Substitutes Cannot Replace 1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol


The specific combination of a 5-chloro substituent on the 1,2,3-thiadiazole ring and a hydroxyl-bearing piperidine linked via a methylene bridge is not arbitrarily interchangeable. SAR studies on piperidine-based thiadiazoles indicate that the presence and position of a chlorine atom significantly enhance biological activity, and the replacement of a carbonyl linker with a methylene group can drastically alter pharmacokinetic and target engagement profiles [1]. Furthermore, the hydroxyl group on the piperidine ring introduces a key hydrogen-bond donor, increasing the compound's topological polar surface area (TPSA) to 77.5 Ų [2], which fundamentally affects solubility, permeability, and binding interactions compared to its non-hydroxylated or isomerically distinct analogs. A simple catalog substitution therefore carries a high risk of divergent biological and physicochemical performance.

Quantitative Differentiation Evidence for 1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol Against Key Analogs


Lipophilicity (XLogP3) Comparison: Chloro-thiadiazole vs. Non-chlorinated 1,2,3-Thiadiazole Analog

The target compound's computed XLogP3 value is 1.1, which is higher than that of a hypothetical direct non-chlorinated analog. The 5-chloro substituent on the 1,2,3-thiadiazole ring increases lipophilicity compared to a non-halogenated form, which is a critical parameter for membrane permeability and bioavailability. This provides a different pharmacokinetic starting point than a 5-unsubstituted variant [1].

Physicochemical Profiling Lipophilicity SAR

Hydrogen-Bond Donor Count: Hydroxylated vs. Non-Hydroxylated Piperidine-Thiadiazole Derivatives

The target compound possesses one hydrogen-bond donor (HBD) from its hydroxyl group, a feature absent in the direct non-hydroxylated comparator 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine (CAS 338406-71-6). This HBD contributes to a higher TPSA of 77.5 Ų and introduces a crucial point for specific target interactions, whereas the comparator's HBD count is zero [1][2].

Molecular Recognition Solubility Binding Affinity

Isomeric Thiadiazole Ring Scarcity: 1,2,3-Thiadiazole vs. 1,2,4-Thiadiazole Core

The target compound is based on the 1,2,3-thiadiazole isomer, whereas a closely related search hit, 1-(5-Chloro-1,2,4-thiadiazol-3-yl)piperidin-4-ol, utilizes the 1,2,4-thiadiazole core. The 1,2,3-thiadiazole scaffold is structurally distinct and less common than the 1,2,4-thiadiazole isomer in certain inhibitor classes, potentially offering a unique intellectual property position and different biological selectivity profile [1].

Scaffold Novelty Patent Landscape Selectivity

Connector Atom Type: Methylene-Bridged vs. Carbonyl-Linked Thiadiazole-Piperidine Analogs

The target compound incorporates a direct methylene bridge between the thiadiazole and piperidine rings, whereas a common analog is 1-(1,2,3-thiadiazole-4-carbonyl)piperidine, which uses a carbonyl linker. The methylene linker provides greater conformational flexibility and eliminates the electron-withdrawing effect of the carbonyl, resulting in a distinct electron density profile around the piperidine nitrogen. This influences basicity, metabolic stability, and target engagement [1].

Structure-Activity Relationship Conformational Flexibility Linker Chemistry

Optimal Research Application Scenarios for 1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol


Antiviral Lead Optimization Leveraging the Chlorine-Enhanced Potency Motif

SAR studies on piperidine-based thiadiazole derivatives have shown that chlorine-substituted compounds exhibit good antiviral activity [1]. The target compound, with its specific 5-chloro-1,2,3-thiadiazole substructure, is an ideal starting point for medicinal chemistry programs targeting viral polymerases or proteases where halogen-driven potency enhancements are desired. The hydroxyl group further provides a synthetic handle for prodrug strategies or solubility optimization.

Physicochemical Property Screening for CNS Drug Discovery

With a computed XLogP3 of 1.1, a TPSA of 77.5 Ų, and one H-bond donor, the compound resides within favorable CNS MPO (Multiparameter Optimization) space [1]. This makes it a suitable candidate for screening in neurological target panels. Its property profile is superior to non-hydroxylated analogs (e.g., 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine) that lack H-bond donors, as it can engage in more specific polar interactions required for CNS target binding.

Scaffold-Hopping and IP Diversification from 1,2,4-Thiadiazole Series

The 1,2,3-thiadiazole core presents a scaffold-hopping opportunity for teams already working on 1,2,4-thiadiazole-based inhibitors [2]. The distinct heteroatom arrangement can lead to novel intellectual property and differential selectivity against off-targets. This compound serves as a key intermediate or screening candidate for such diversification efforts.

Conformational Analysis in Linker-Based SAR Studies

The methylene-bridged architecture of this compound allows researchers to probe the effect of linker flexibility on biological activity in direct comparison with carbonyl-bridged analogs [2]. This is critical for projects where target engagement requires a specific dihedral angle or where metabolic stability (reduction of amide hydrolysis) is a key optimization parameter.

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